PEA vs. Oleoylethanolamide (OEA) and Anandamide (AEA): PPAR-α Activation Potency and Selectivity Profile
PEA activates PPAR-α with an EC50 of 3.1 µM and demonstrates no significant activity at PPAR-β/δ or PPAR-γ up to 30 µM. In contrast, oleoylethanolamide (OEA) is a more potent PPAR-α agonist with an EC50 of 0.12 µM, representing a ~25-fold higher potency. Anandamide (AEA) exhibits weaker PPAR-α activation (EC50 >10 µM). Notably, PEA's selective activation of PPAR-α over PPAR-γ (EC50 >30 µM) is a key differentiator from other NAEs and synthetic agonists, as PPAR-γ activation is linked to distinct metabolic and adipogenic effects [1].
| Evidence Dimension | PPAR-α Activation Potency (EC50) |
|---|---|
| Target Compound Data | 3.1 ± 0.4 µM |
| Comparator Or Baseline | Oleoylethanolamide (OEA): 0.12 µM; Anandamide (AEA): >10 µM; Stearoylethanolamide (SEA): >30 µM |
| Quantified Difference | PEA is 25-fold less potent than OEA at PPAR-α but exhibits superior selectivity over PPAR-β/δ and PPAR-γ compared to OEA. |
| Conditions | In vitro reporter gene assays in HeLa cells expressing human PPAR receptors [1] |
Why This Matters
Procurement of PEA over OEA is justified when PPAR-α-mediated anti-inflammatory activity is desired without the more potent, and potentially less selective, PPAR-α agonism of OEA, which may trigger distinct transcriptional programs.
- [1] O'Sullivan SE. Cannabinoids go nuclear: evidence for activation of peroxisome proliferator-activated receptors. Br J Pharmacol. 2016;173(23):3217-3228. Table 8: PPAR activity of cannabinoid-related molecules. View Source
